molecular formula C11H14ClNO3 B13577076 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride

Cat. No.: B13577076
M. Wt: 243.68 g/mol
InChI Key: FEEZYAKNGPDNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-tetralone.

    Reduction: The ketone group in 7-methoxy-1-tetralone is reduced to form the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization to form the tetrahydroisoquinoline ring system.

    Carboxylation: The tetrahydroisoquinoline is then carboxylated to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H

InChI Key

FEEZYAKNGPDNTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl

Origin of Product

United States

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